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Quantitative Binding Data for Narcissin

The table below summarizes the

docking studies.

Get Quote

key binding affinity data for Narcissin from computational molecular

. . Reported Binding Affinity / Comparison Drug  Primary
Target Protein Virus L
Score (Score) Citation
Main Protease (MPro, SARS- MolDock Score: -151.124 Remdesivir: [1]
3CLpro) CoV-2 kcal/mol [1] -150.12 kcal/mol
[1]
Main Protease (MPro) SARS- Binding energy: -72.984 Rutin: -86.832 [2]
CoV-2 kJ/mol (MM-PBSA) [2] kJ/mol [2]
RNA-dependent RNA  SARS- MolDock Score: -109.32 Remdesivir: [1]
Polymerase (RdRp) CoV-2 kcal/mol [1] -93.403 kcal/mol
[1]
Spike Protein RBD SARS- MolDock Score: -44.78 Remdesivir: -85.98  [1]
CoV-2 kcal/mol [1] kcal/mol [1]
Papain-like Protease MERS- MolDock Score: -91.462 Remdesivir: -43.64  [1]
(PLpro) CoV kcal/mol [1] kcal/mol [1]
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Reported Binding Affinity / Comparison Dru Primar
Target Protein Virus P g Y P g v

Score (Score) Citation
PPARYy (Non-viral N/A Proposed antagonist; stability = SR1664 [3] [3]
target) comparable to inhibitor

SR1664 [3]

Experimental Protocols in the Literature

The data on Narcissin was generated using established in silico protocols. Here are the detailed

methodologies for the key approaches cited:

e Molecular Docking (from [1]): This study used the Molegro Virtual Docker (MVD) software. The
3D structures of viral proteins were obtained from the Protein Data Bank (PDB). Water molecules and
original ligands were removed from the proteins, and missing hydrogen atoms and charges were
added. The structure of Narcissin was energy-minimized using an MM?2 force field. Docking was
performed using the MolDock search algorithm, and the resulting poses were ranked based on the

MolDock Score and ReRank Score, which estimate binding energy.

¢ Molecular Dynamics (MD) & Binding Energy Calculation (from [2]): This protocol goes beyond
simple docking. After docking Narcissin into the SARS-CoV-2 Main Protease (MPro), researchers
performed Molecular Dynamics (MD) simulations using the GROMACS software. This simulation
models the physical movements of the protein-ligand complex in a simulated solvent over time (e.g.,
100-200 nanoseconds) to assess the stability of the binding pose. Finally, the more accurate MM-
PBSA (Molecular Mechanics-Poisson-Boltzmann Surface Area) method was used on the simulation

trajectories to calculate the binding free energy.

e MD for PPARYy Binding (from [3]): This study also utilized MD simulations (specifically Steered
MD) to understand the unbinding behavior of Narcissin from the PPARy protein. This technique
simulates the process of the ligand being pulled out of the binding pocket, providing insights into the

binding stability and the structural changes it induces.

Key Interpretations and Limitations
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¢ Mechanism of Action: The high binding affinity scores, particularly for MPro and RdRp, suggest
Narcissin could inhibit viral replication by blocking these essential proteins [1]. The similar score to
Remdesivir for MPro is a notable finding.

¢ Primarily Computational Evidence: It is crucial to emphasize that the search results do not
contain experimental validation (e.g., FRET assays, cell-based antiviral activity) for Narcissin's
binding to viral proteases. The data are predictions from computer models.

e Comparative Performance: The tables show that while Narcissin's predicted affinity for MPro is
comparable to Remdesivir, it may be weaker against the Spike protein [1]. Its performance appears
competitive with other phytochemicals like Rutin [2].

Research Context: From Screening to Validation

The following diagram illustrates the typical research workflow for identifying a compound like Narcissin,

showing the gap between in silico discovery and experimental confirmation.

High-Throughput
Virtual Screening

Molecular Docking Comparison ( Known Inhibitor
(e.g., MolDock Score) k(e.g., Remdesivir)

Molecular Dynamics (MD)

& MM-PBSA Benchmarking

Experimental Validation

(e.g., FRET, Cell Assays)

(Clinical Candidate)

Click to download full resolution via product page

© 2026 Smolecule. All rights reserved. 3/5 Tech Support


https://www.smolecule.com/products/s536699?utm_src=pdf-body
https://scholars.direct/Articles/anesthesia-and-pain-management/jcapm-5-042.php?jid=anesthesia-and-pain-management
https://www.smolecule.com/products/s536699?utm_src=pdf-body
https://www.smolecule.com/products/s536699?utm_src=pdf-body
https://scholars.direct/Articles/anesthesia-and-pain-management/jcapm-5-042.php?jid=anesthesia-and-pain-management
https://www.sciencedirect.com/science/article/pii/S2666086521001491
https://www.smolecule.com/products/s536699?utm_src=pdf-body
https://www.smolecule.com/products/s536699?utm_src=pdf-body-img
https://www.smolecule.com/products/s536699?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Reliability Assessment & Statistical Comparison

S m O | e C u | e Specifications & Pricing

As the diagram shows, the current research on Narcissin's antiviral properties, based on the search results,
concludes at the computational validation stage [2] [1]. The critical step of experimental validation remains a

gap in the available literature.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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